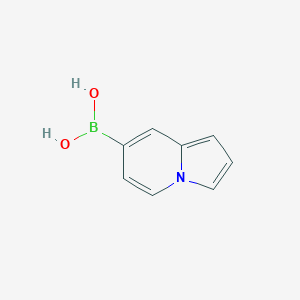![molecular formula C13H6F7NO B13425785 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group, which impart unique chemical and physical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a difluoroaniline derivative reacts with a difluorophenol derivative in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Medicine: It is investigated for its potential use in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline involves its interaction with specific molecular targets. The presence of multiple fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]
Uniqueness
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. This configuration imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to similar compounds. Additionally, its stability and resistance to degradation make it valuable in various industrial applications.
Propiedades
Fórmula molecular |
C13H6F7NO |
|---|---|
Peso molecular |
325.18 g/mol |
Nombre IUPAC |
5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluoroaniline |
InChI |
InChI=1S/C13H6F7NO/c14-6-3-7(15)11(4-10(6)21)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
Clave InChI |
YDPRVBGCYKSIDW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)OC2=C(C=C(C(=C2)N)F)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
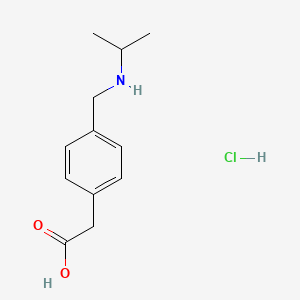
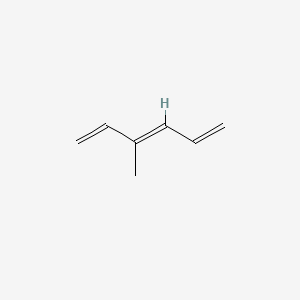
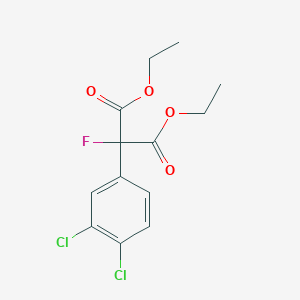
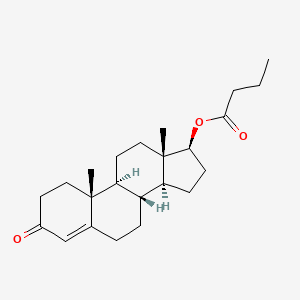

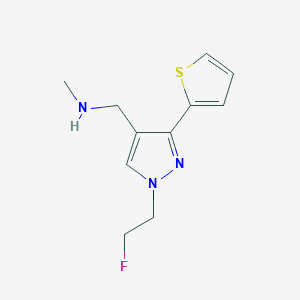

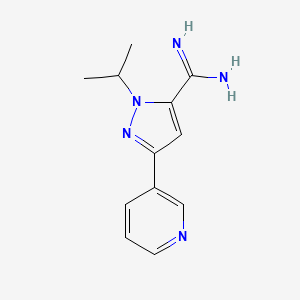
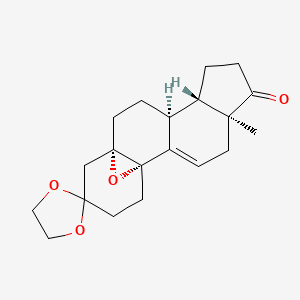
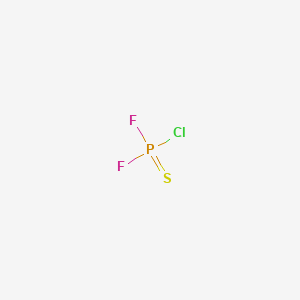
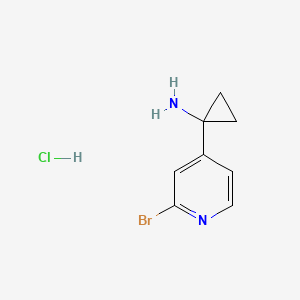
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
